![molecular formula C21H25N3O3 B2459096 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea CAS No. 1396684-95-9](/img/structure/B2459096.png)
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea
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Description
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea, also known as BAY 43-9006, is a synthetic small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It was first discovered by Bayer Pharmaceuticals in the early 2000s and has since been the subject of numerous scientific studies.
Scientific Research Applications
Potential Applications in Scientific Research
1. Acetylcholinesterase Inhibition for Alzheimer's Research Compounds similar to the specified urea derivative have been studied for their inhibitory activity against acetylcholinesterase, an enzyme target for Alzheimer's disease treatment. For example, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have shown potential as acetylcholinesterase inhibitors, providing insights into the design of compounds for neurological disorder treatments (Vidaluc et al., 1995).
2. Anticancer Research Urea derivatives have been synthesized and evaluated for their cytotoxicity against human adenocarcinoma cells, indicating potential applications in cancer research. For instance, 1-Aryl-3-(2-chloroethyl) ureas have demonstrated at least comparable cytotoxicity to known anticancer agents (Gaudreault et al., 1988).
3. Development of Molecular Devices Research on urea-linked cyclodextrin complexes and their applications in the self-assembly of molecular devices highlights the versatility of urea derivatives in creating novel materials for technological applications (Lock et al., 2004).
4. Corrosion Inhibition Urea derivatives, including 1,3,5-triazinyl urea derivatives, have been evaluated as corrosion inhibitors for mild steel in acidic conditions, suggesting applications in material science and engineering to extend the lifespan of metals (Mistry et al., 2011).
5. Polymerization Processes Urea derivatives have been investigated for their role in facilitating polymerization processes, such as in nitroxide-mediated photopolymerization, opening up avenues for developing new polymeric materials with tailored properties (Guillaneuf et al., 2010).
properties
IUPAC Name |
1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-(2,3-dimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-24(16-17-10-5-4-6-11-17)15-8-7-14-22-21(25)23-18-12-9-13-19(26-2)20(18)27-3/h4-6,9-13H,14-16H2,1-3H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVRLCIBHUVKNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)NC1=C(C(=CC=C1)OC)OC)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea |
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